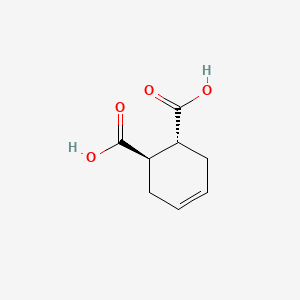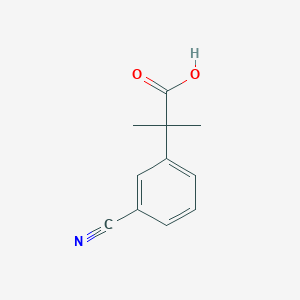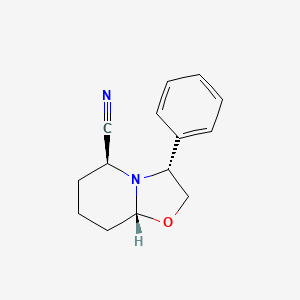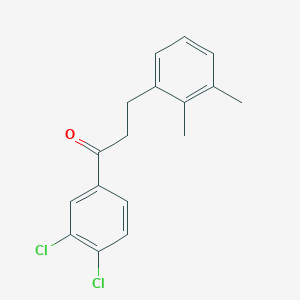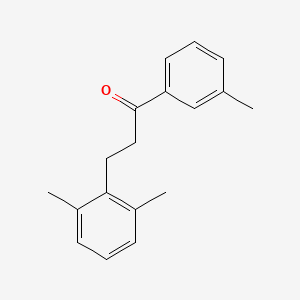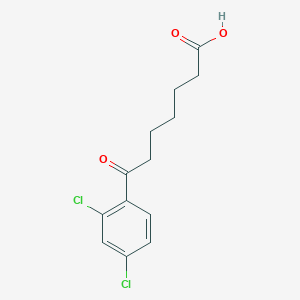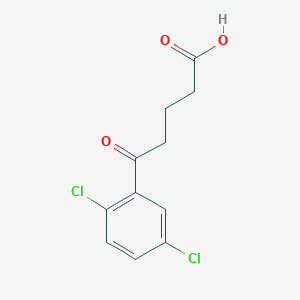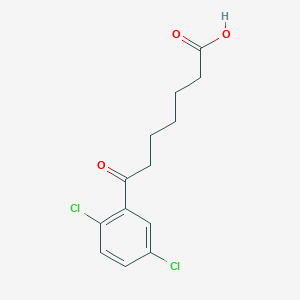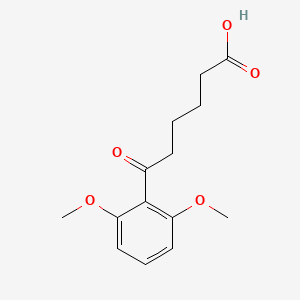
3,4-Difluoro-3',4',5'-trifluorobenzophenone
Descripción general
Descripción
3,4-Difluoro-3’,4’,5’-trifluorobenzophenone is a chemical compound with the molecular formula C13H5F5O and a molecular weight of 272.17 . It is also known as (3,4-difluorophenyl) (3,4,5-trifluorophenyl)methanone .
Molecular Structure Analysis
The molecular structure of 3,4-Difluoro-3’,4’,5’-trifluorobenzophenone consists of two phenyl rings, one with two fluorine substitutions and the other with three fluorine substitutions, connected by a carbonyl group . The InChI code for this compound is 1S/C13H5F5O/c14-8-2-1-6 (3-9 (8)15)13 (19)7-4-10 (16)12 (18)11 (17)5-7/h1-5H .Aplicaciones Científicas De Investigación
Fluorous Chemistry Applications : Triflate 4, a highly fluorinated building block for fluorous chemistry, shows limited reactivity to strong and soft nucleophiles. It is used to prepare highly fluorinated non-crystalline imidazolium salt, which can serve as fluorous ionic liquid or intermediate for fluorous carbenes (Kysilka et al., 2008).
Polyimide Thin Films : In the context of fluorinated polyimides (PIs), 3,4-Difluoro-3',4',5'-trifluorobenzophenone-based compounds have been studied for their impact on optical and dielectric properties of polyimide thin films. These PIs are noted for their good thermal stability and lower color intensity, influenced by the CF3 group and ether group in the diamine (Jang et al., 2007).
Photophysical Behavior in RNA Imaging : The photophysical behavior of DFHBI and its derivatives, which bind to the Spinach aptamer (RNA molecule), is a significant area of research. These molecules are weakly fluorescent in liquid solvents, and their fluorescence is highly dependent on the pH of the medium and solvent-specific interactions (Santra et al., 2019).
Hyperbranched Poly(arylene ether)s : The use of a trifluoromethyl-activated trifluoro monomer in synthesizing hyperbranched poly(arylene ether)s has been explored. These products exhibit excellent thermal stability and higher glass transition temperatures than their linear analogs (Banerjee et al., 2009).
Aromatic Sulfide Oligomers : Macrocyclic(arylene sulfide) oligomers synthesized using 4,4′-difluorobenzophenone have been studied for their potential in ring-opening polymerization, leading to high molecular weight poly(aromatic sulfide)s. These polymers demonstrate good solubility in certain solvents and are insoluble in most common solvents (Liang et al., 2004).
Electroluminescent Devices : Research on difluoro functionalized aromatic 1,3,5-triazine monomers and poly(1,3,5-triazine−ether)s, which were synthesized for potential use in organic electroluminescent devices, indicates high electron affinities suitable for electron injecting/hole blocking layers in LEDs (Fink et al., 1997).
Propiedades
IUPAC Name |
(3,4-difluorophenyl)-(3,4,5-trifluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F5O/c14-8-2-1-6(3-9(8)15)13(19)7-4-10(16)12(18)11(17)5-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBDIDHXDAZTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C(=C2)F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801219052 | |
| Record name | (3,4-Difluorophenyl)(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801219052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-3',4',5'-trifluorobenzophenone | |
CAS RN |
951888-57-6 | |
| Record name | (3,4-Difluorophenyl)(3,4,5-trifluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Difluorophenyl)(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801219052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



